Alda-1
CAS No.: 349438-38-6
Cat. No.: VC0517886
Molecular Formula: C15H11Cl2NO3
Molecular Weight: 324.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 349438-38-6 |
---|---|
Molecular Formula | C15H11Cl2NO3 |
Molecular Weight | 324.2 g/mol |
IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide |
Standard InChI | InChI=1S/C15H11Cl2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8H2,(H,18,19) |
Standard InChI Key | NMKJFZCBCIUYHI-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3Cl)Cl |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3Cl)Cl |
Appearance | Solid powder |
Introduction
Mechanisms of Action
Enhancement of ALDH2 Enzymatic Activity
Structural studies reveal that Alda-1 binds at the entrance of ALDH2’s substrate-binding tunnel, overlapping with the inhibitory site of daidzin but leaving catalytic residues (Cys302, Glu268) accessible . This binding increases the efficiency of acyl-enzyme hydrolysis, particularly for acetaldehyde and propionaldehyde . In ALDH2*2 mutants, Alda-1 restores up to 80% of wild-type activity by counteracting the destabilizing effects of the E487K mutation .
Modulation of Oxidative Stress and Inflammation
Alda-1 reduces 4-HNE adduct formation by enhancing ALDH2-mediated clearance, thereby attenuating lipid peroxidation and downstream inflammatory signaling . In hyperoxia-induced acute lung injury (HALI) models, Alda-1 pretreatment decreases macrophage infiltration, bronchoalveolar protein leakage, and oxidative stress markers (e.g., malondialdehyde) . Similarly, in alcoholic liver disease, Alda-1 accelerates acetaldehyde clearance, reverses hepatic steatosis, and suppresses ER stress and apoptosis .
Activation of Pro-Survival Pathways
Alda-1 upregulates phospho-Akt and mTOR signaling, pathways integral to cell survival and proliferation . In post-myocardial infarction (MI) rats, chronic Alda-1 administration improves cardiac function by reducing fibrosis and enhancing left ventricular ejection fraction (LVEF) through ALDH2-dependent mechanisms . This cardioprotective effect is linked to reduced B-type natriuretic peptide (BNP) levels and oxidative damage .
Therapeutic Applications
Acute Lung Injury (ALI)
In murine HALI models, sustained Alda-1 delivery via osmotic pumps (10 mg/kg/day) preserves alveolar-capillary barrier integrity, reduces immune cell infiltration, and suppresses pro-inflammatory cytokines (TNF-α, IL-6) . Histopathological analyses demonstrate attenuated alveolar edema and hemorrhage, with a 40–50% reduction in lung injury scores compared to controls .
Table 1: Alda-1 in Preclinical ALI Models
Model | Dose/Route | Key Findings | Citation |
---|---|---|---|
Hyperoxia (48 hr) | 10 mg/kg (Alzet pump) | ↓ Immune cell infiltration, ↓ 4-HNE | |
Air Embolism | 20 mg/kg (i.p.) | ↓ Lung edema, ↓ NF-κB activation |
Alcoholic Liver Disease
In C57BL/6J mice fed ethanol for 8 weeks, Alda-1 (10 mg/kg/day, last 10 days) reverses hepatic steatosis by upregulating fatty acid oxidation enzymes (PPAR-α, CPT1A) and reducing ER stress markers (GRP78, CHOP) . Serum ALT levels decrease by 60%, accompanied by a 70% reduction in hepatic 4-HNE adducts .
Cardiovascular Protection
Chronic Alda-1 treatment (3 mg/kg/day, 4 weeks) in post-MI rats improves survival rates from 50% to 83.4%, reduces cardiac fibrosis by 30%, and normalizes LVEF to near sham levels . These effects are mediated via ALDH2-dependent suppression of TGF-β1 and SMAD3 signaling .
Neuroprotection
In adolescent rats exposed to binge ethanol, Alda-1 (10 mg/kg) doubles ALDH activity, reduces hippocampal neuronal shrinkage by 40%, and attenuates microgliosis . This correlates with decreased acetaldehyde-induced DNA damage and caspase-3 activation .
Parameter | Value | Model | Citation |
---|---|---|---|
Half-life | ~2 hr | C57BL/6 mice | |
Effective Dose (i.p.) | 10–20 mg/kg | Rat ALI model | |
ALDH2 Activation | 2–11-fold | In vitro assays |
Toxicity and Tolerability
Clinical Implications and Future Directions
Targeting ALDH2 Polymorphisms
Approximately 560 million individuals carry the ALDH2*2 allele, associated with heightened cancer risk upon alcohol consumption . Alda-1 restores ALDH2 activity in *2/*2 knock-in mice, reducing esophageal DNA adducts by 50% after ethanol exposure . This positions Alda-1 as a chemopreventive agent in high-risk populations.
Combination Therapies
Synergy with antioxidants (e.g., N-acetylcysteine) or anti-inflammatory agents (e.g., corticosteroids) could enhance Alda-1’s efficacy in multifactorial diseases like ARDS or alcoholic hepatitis.
Barriers to Clinical Translation
Key challenges include optimizing bioavailability, identifying biomarkers for patient stratification, and assessing long-term safety in chronic conditions. Human trials are imperative to validate preclinical findings.
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